Ribostamycin sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

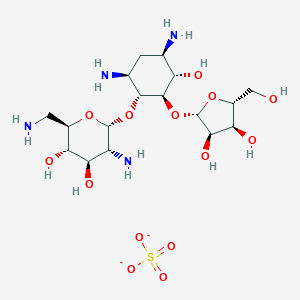

リボスタマイシン硫酸塩は、ストレプトマイセス・リボシジフィクス菌から単離された広域スペクトルアミノグリコシド系抗生物質です . 世界保健機関(WHO)によって、広範囲の細菌感染症に対する有効性から、重要な抗菌薬として認識されています .

製造方法

合成経路と反応条件: リボスタマイシン硫酸塩の製造には、ストレプトマイセス・リボシジフィクス菌の発酵、それに続く抽出と精製工程が含まれます。 発酵液は通常希釈され、pHが調整されて抽出プロセスが最適化されます . 主な分離には、連続クロマトグラフィーシステムを用いた色素や副生成物の除去、それに続くナノろ過または逆浸透膜による濃縮が含まれます . 最終生成物は、さらなる精製工程を経て得られ、高純度レベルが保証されます .

工業生産方法: リボスタマイシン硫酸塩の工業生産では、同様の発酵と抽出技術がより大規模に用いられます。 このプロセスでは、連続イオン交換法を用いて高純度のリボスタマイシン硫酸塩を得ます . この方法は、不純物や副生成物を効率的に除去し、HPLC純度の高い製品をもたらします .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of ribostamycin sulfate involves the fermentation of Streptomyces ribosidificus, followed by extraction and purification processes. The fermentation broth is typically diluted, and the pH is adjusted to optimize the extraction process . The primary separation involves removing pigments and byproducts using continuous chromatographic systems, followed by concentration using nanofiltration or reverse osmosis membranes . The final product is obtained through further purification steps, ensuring high purity levels .

Industrial Production Methods: Industrial production of this compound employs similar fermentation and extraction techniques on a larger scale. The process involves continuous ion-exchange methods to achieve high-purity this compound . This method ensures efficient removal of impurities and byproducts, resulting in a product with high HPLC purity .

化学反応の分析

Resistance Enzymes ( ):

- APH(2'')-Ia kinase : Phosphorylates ribostamycin at the 2''-OH group, reducing ribosomal binding affinity. Structural studies reveal two binding conformations:

- Ribose-down: Minimal enzyme conformational change (PDB: 6BGV).

- Ribose-up: Helical subdomain closure, similar to neomycin binding (PDB: 6BGX).

Derivatives ( ):

- 6'-N-Acetyl-ribostamycin : Reduces ribosomal binding (IC₅₀ = 0.75 μM vs. 0.15 μM for parent).

- 3-N-Acetyl-ribostamycin : Minimal impact on subunit rotation dynamics (IC₅₀ = 34 μM).

Ribosomal Binding and Mechanism of Action

Ribostamycin sulfate interacts with bacterial ribosomes via:

Binding Sites ( ):

| Subunit | Interaction | Impact |

|---|---|---|

| 30S (h44) | Hydrogen bonds with A1408, G1491 | Misreading of mRNA |

| 50S (H69) | Electrostatic interactions with phosphate backbone | Inhibition of translocation |

Key Structural Motifs :

- DOS core : Critical for h44 major groove recognition.

- Ribose moiety : Stabilizes H69 interaction at neutral pH.

Antiviral and Off-Target Interactions

Recent studies highlight non-antibiotic applications:

Protein Disulfide Isomerase (PDI) Inhibition ( ):

- Binding : Ribostamycin competes with LGALS9 at PDI’s thioredoxin-like domain (Kd = 1.2 μM).

- Impact : Alters disulfide bond dynamics in viral glycoproteins (e.g., CHIKV E1/E2) .

Hydrolytic Degradation ( ):

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH < 3 | Cleavage of glycosidic bonds | 2.1 h |

| pH 7.4 | Minimal degradation | >48 h |

| pH > 10 | Oxidation of amine groups | 6.8 h |

Spectroscopic Data ( ):

| Parameter | Value |

|---|---|

| HR-FAB-MS | m/z 637.3033 [M+Na]⁺ |

| ¹H-NMR (D₂O) | δ 5.32 (H1', J = 3.5 Hz), δ 3.89 (H6, br s) |

| Specific Rotation | [α]²⁰/D +44° (c = 1, H₂O) |

科学的研究の応用

Antibacterial Activity

Ribostamycin exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism of action primarily involves binding to the bacterial 30S ribosomal subunit, which inhibits protein synthesis by causing misreading of mRNA and blocking the translocation of peptidyl-tRNA .

Minimum Inhibitory Concentration (MIC) Studies

Recent studies have evaluated the MIC of ribostamycin against various pathogens:

The combination of ribostamycin with ethylenediaminetetraacetic acid (EDTA) has shown an 8-fold enhancement in potency against certain strains of E. coli, indicating a promising strategy for overcoming antibiotic resistance .

Clinical Applications

This compound is primarily utilized in treating a variety of infections, particularly in hospital settings. Its applications include:

- Sepsis

- Skin Infections : Superficial and deep skin infections, including chronic pyoderma and osteomyelitis.

- Respiratory Infections : Acute bronchitis, pneumonia, pulmonary abscess.

- Urinary Tract Infections : Cystitis and pyelonephritis.

- Other Infections : Gonococcal infections, peritonitis, cholecystitis, dacryocystitis, keratitis, otitis media, sinusitis .

Pharmacological Insights

Ribostamycin is classified as a critically important antimicrobial by the World Health Organization due to its effectiveness against resistant bacterial strains. Its pharmacological profile includes:

| Property | Details |

|---|---|

| Target Mechanism | Binds to 30S ribosomal subunit |

| Broad-Spectrum Activity | Effective against various bacterial pathogens |

| Adverse Reactions | Renal dysfunction, liver disorder, rash |

Research Developments

Recent research has focused on enhancing the clinical efficacy of ribostamycin through combination therapies and novel delivery methods. Studies indicate that ribostamycin can be effectively combined with other agents like EDTA to improve its antibacterial spectrum and reduce resistance .

Case Studies

Several case studies have documented the successful use of ribostamycin in treating resistant infections:

- A study reported the use of ribostamycin in a patient with chronic respiratory lesions who showed significant improvement after treatment.

- Another case highlighted its role in managing complicated skin infections where conventional antibiotics failed.

These cases underscore the potential of ribostamycin as a viable option for treating difficult-to-manage infections.

作用機序

リボスタマイシン硫酸塩は、細菌の30Sリボソームサブユニットに結合し、A部位からP部位へのペプチジルtRNAの移動を阻害することで作用します . この結合は、mRNAの誤読を引き起こし、細菌は成長に不可欠なタンパク質を合成できなくなります . 作用機序の詳細には、タンパク質ジスルフィドイソメラーゼやさまざまなリボソームタンパク質などの複数の分子標的が含まれています .

類似化合物の比較

リボスタマイシン硫酸塩は、ゲンタマイシン、ネオマイシン、ストレプトマイシンなどの他の化合物を含むアミノグリコシド系抗生物質の一種です . これらの類似化合物と比較して、リボスタマイシン硫酸塩は、2-デオキシストレプトマイシン、ネオサミンC、リボースの3つの環サブユニットを含む特定の構造を持つため、ユニークです . この構造は、広域スペクトル活性と広範囲の細菌感染症に対する有効性に貢献しています .

類似化合物との比較

Ribostamycin sulfate is part of the aminoglycoside class of antibiotics, which includes other compounds such as gentamicin, neomycin, and streptomycin . Compared to these similar compounds, this compound is unique due to its specific structure, which includes three ring subunits: 2-deoxystreptamine, neosamine C, and ribose . This structure contributes to its broad-spectrum activity and effectiveness against a wide range of bacterial infections .

特性

CAS番号 |

53797-35-6 |

|---|---|

分子式 |

C17H36N4O14S |

分子量 |

552.6 g/mol |

IUPAC名 |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid |

InChI |

InChI=1S/C17H34N4O10.H2O4S/c18-2-6-10(24)12(26)8(21)16(28-6)30-14-5(20)1-4(19)9(23)15(14)31-17-13(27)11(25)7(3-22)29-17;1-5(2,3)4/h4-17,22-27H,1-3,18-21H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8-,9+,10-,11-,12-,13-,14-,15-,16-,17?;/m1./s1 |

InChIキー |

RTCDDYYZMGGHOE-CZUQXGEQSA-N |

SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)O)O)O)N.[O-]S(=O)(=O)[O-] |

異性体SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)OC3[C@@H]([C@@H]([C@H](O3)CO)O)O)O)N.OS(=O)(=O)O |

正規SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)O)O)O)N.OS(=O)(=O)O |

Key on ui other cas no. |

53797-35-6 |

ピクトグラム |

Irritant; Health Hazard |

同義語 |

Vistamycin Sulfate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。